molecular formula C20H17ClN2O3 B2357266 1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946244-99-1

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2357266
CAS No.: 946244-99-1
M. Wt: 368.82
InChI Key: AAENTBUTESGFEW-UHFFFAOYSA-N
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Description

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the benzyl group: This step involves the alkylation of the dihydropyridine core with benzyl halides under basic conditions.

    Substitution with the 5-chloro-2-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl and 5-chloro-2-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal transduction pathways: The compound may affect various intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar uses.

    Nicardipine: Used for its vasodilatory effects.

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

1-benzyl-N-(5-chloro-2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-18-10-9-15(21)12-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAENTBUTESGFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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